Cas no 1803608-45-8 (2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide)

2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide is a fluorinated aromatic sulfonamide compound characterized by its unique structural features, including a fluorine substituent and a trifluoromethoxy group on the benzene ring. This configuration enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The sulfonamide moiety provides potential bioactivity, often utilized in the development of enzyme inhibitors or receptor modulators. Its fluorine-rich structure contributes to improved metabolic stability and lipophilicity, which are advantageous in drug design. The compound’s high purity and well-defined reactivity profile make it suitable for precise synthetic applications, particularly in medicinal chemistry research.
2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide structure
1803608-45-8 structure
Product name:2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide
CAS No:1803608-45-8
MF:
Molecular Weight:
MDL:MFCD28798766
CID:4618008
PubChem ID:119031633

2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2-Fluoro-3-(Trifluoromethoxy)Benzene-1-Sulfonamide
    • 2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide
    • MDL: MFCD28798766

2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-216718-0.05g
2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide
1803608-45-8 95%
0.05g
$245.0 2023-09-16
TRC
F601535-100mg
2-Fluoro-3-(Trifluoromethoxy)Benzene-1-Sulfonamide
1803608-45-8
100mg
$ 365.00 2022-06-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01033497-1g
2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide
1803608-45-8 95%
1g
¥5180.0 2024-04-18
TRC
F601535-50mg
2-Fluoro-3-(Trifluoromethoxy)Benzene-1-Sulfonamide
1803608-45-8
50mg
$ 250.00 2022-06-04
Chemenu
CM421785-1g
2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide
1803608-45-8 95%+
1g
$1262 2023-03-26
Enamine
EN300-216718-5.0g
2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide
1803608-45-8 95%
5g
$3065.0 2023-05-31
A2B Chem LLC
AW08375-1g
2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide
1803608-45-8 95%
1g
$1148.00 2024-04-20
1PlusChem
1P01BCLZ-2.5g
2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide
1803608-45-8 95%
2.5g
$2622.00 2024-06-18
A2B Chem LLC
AW08375-50mg
2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide
1803608-45-8 95%
50mg
$293.00 2024-04-20
1PlusChem
1P01BCLZ-5g
2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide
1803608-45-8 95%
5g
$3851.00 2024-06-18

2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide 関連文献

2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamideに関する追加情報

2-Fluoro-3-(Trifluoromethoxy)Benzene-1-Sulfonamide: A Comprehensive Overview

The compound with CAS No. 1803608-45-8, known as 2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a sulfonamide group attached to a benzene ring substituted with a fluoro and a trifluoromethoxy group. The combination of these substituents imparts distinctive electronic and steric properties, making it a valuable molecule for various applications.

Sulfonamides are well-known for their ability to act as bioisosteres of carboxylic acids, often exhibiting improved pharmacokinetic profiles. In the case of 2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide, the presence of the trifluoromethoxy group further enhances the molecule's stability and lipophilicity. Recent studies have demonstrated that such modifications can significantly influence the compound's binding affinity to target proteins, making it a promising candidate for drug development.

The synthesis of 2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide typically involves multi-step organic reactions, including nucleophilic aromatic substitution and sulfonation. Researchers have explored various reaction conditions to optimize yield and purity, with particular emphasis on minimizing side reactions. The use of microwave-assisted synthesis has been reported to accelerate the process while maintaining high product quality.

In terms of applications, 2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide has shown potential in several areas. In medicinal chemistry, it has been evaluated as a lead compound for treating inflammatory diseases due to its anti-inflammatory properties. Preclinical studies indicate that the compound exhibits potent inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation. Additionally, its trifluoromethoxy group contributes to enhanced metabolic stability, reducing the likelihood of rapid clearance from the body.

Another area where 2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide has demonstrated promise is in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of advanced polymers and semiconductors. Recent research highlights its potential as a building block for high-performance organic light-emitting diodes (OLEDs), where its stability and luminescent properties are highly advantageous.

The structural versatility of 2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide also lends itself to further functionalization. Scientists have explored substituent variations to tailor the molecule's properties for specific applications. For instance, introducing additional electron-withdrawing groups has been shown to enhance its electronic conductivity, while hydrophilic substituents can improve its solubility in aqueous media.

From an environmental standpoint, understanding the degradation pathways of 2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide is crucial for assessing its ecological impact. Studies have revealed that under certain conditions, such as UV light exposure or microbial activity, the compound undergoes slow degradation into less complex molecules. This information is vital for ensuring responsible use and disposal practices.

In conclusion, 2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide stands out as a multifaceted compound with diverse applications across medicinal chemistry and materials science. Its unique structure and favorable properties make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing both therapeutic and technological innovations.

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